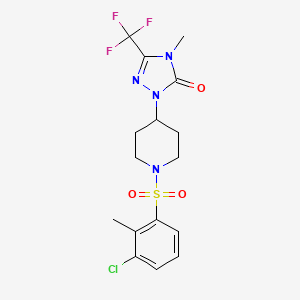
1-(1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C16H18ClF3N4O3S and its molecular weight is 438.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that incorporates several functional groups known for their biological activity. This article explores its biological properties, mechanisms of action, and related research findings.
Structural Overview
The compound features:
- Piperidine ring : Often associated with various pharmacological activities.
- Triazole moiety : Known for antifungal and antimicrobial properties.
- Trifluoromethyl group : Enhances potency and selectivity in drug design.
- Sulfonamide linkage : Imparts additional biological activity.
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial activities. For instance, the presence of the triazole ring is linked to antifungal properties. In vitro tests have shown that derivatives of this compound can inhibit the growth of resistant bacterial strains and various fungi .
Anticancer Activity
Research has highlighted that sulfonamide-containing compounds often demonstrate anticancer effects. The structural components of this compound suggest potential interactions with cancer cell lines, leading to growth inhibition. Similar compounds have been shown to induce apoptosis in specific cancer types .
Anti-inflammatory Effects
The compound's structural features may also confer anti-inflammatory properties. Compounds containing piperidine and sulfonamide groups have been reported to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
The exact mechanism of action for this specific compound remains to be fully elucidated. However, insights can be drawn from similar compounds:
- Enzyme Inhibition : Many piperidine derivatives act as enzyme inhibitors, affecting metabolic pathways crucial for pathogen survival or cancer cell proliferation.
- Receptor Binding : The triazole and sulfonamide groups may facilitate binding to specific receptors or proteins involved in cellular signaling pathways .
Structure-Activity Relationship (SAR) Studies
Recent SAR studies on related compounds have provided valuable insights into the biological activity of piperidine derivatives:
- Compounds with a trifluoromethyl group showed increased potency against certain targets compared to their non-fluorinated analogs .
- The positioning of sulfonamide groups significantly influences the inhibitory activity against enzymes like MenA, which is pivotal in bacterial metabolism .
Comparative Analysis Table
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(1-(3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl) | Piperidine, Triazole, Sulfonamide | Antimicrobial, Anticancer, Anti-inflammatory | Complex multi-functional structure |
| Sulfanilamide | Sulfonamide group | Antibacterial | First synthetic antibacterial agent |
| Triazole derivatives | N-containing heterocycles | Antifungal | Diverse pharmacological profiles |
Propriétés
IUPAC Name |
2-[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClF3N4O3S/c1-10-12(17)4-3-5-13(10)28(26,27)23-8-6-11(7-9-23)24-15(25)22(2)14(21-24)16(18,19)20/h3-5,11H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYWDDDWXRWXEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













